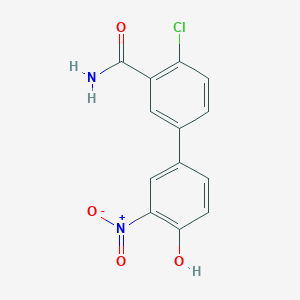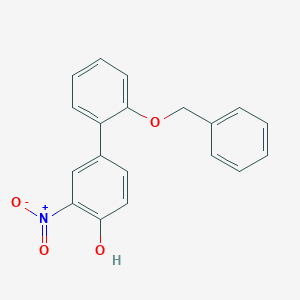
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) is a synthetic compound used in a variety of scientific research applications. It is a nitrophenol derivative with a trifluoromethyl group attached to the phenyl ring. It is a white solid with a melting point of 87-90°C and a solubility of 0.1 g/L in water. It is commonly used in organic synthesis and as a reagent in various scientific research applications.
Mechanism of Action
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) is a nitrophenol derivative, which means it is capable of undergoing a variety of chemical reactions. It can undergo a nucleophilic substitution reaction, a nucleophilic addition reaction, and an electrophilic substitution reaction. It can also undergo a variety of oxidation reactions, such as an oxidation reaction with aqueous sodium hypochlorite.
Biochemical and Physiological Effects
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) has been shown to have some biochemical and physiological effects in laboratory studies. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antioxidant properties, which may be beneficial in preventing certain diseases.
Advantages and Limitations for Lab Experiments
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity. It is also relatively inexpensive and can be easily obtained from chemical suppliers. However, it can be difficult to purify and can be toxic if not handled properly.
Future Directions
The potential future directions for 4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds. Additionally, research could be conducted into its potential use in the synthesis of fluorescent dyes and fluorescent labels. Finally, research could be conducted into its potential use as an antioxidant or in the treatment of certain diseases.
Synthesis Methods
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) can be synthesized from the reaction of 2-methoxy-5-trifluoromethylphenol and nitric acid. The reaction is conducted in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 80-90°C. The reaction is complete when the excess nitric acid is removed. The product is then purified by column chromatography.
Scientific Research Applications
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, it is used in the synthesis of fluorescent dyes and fluorescent labels.
properties
IUPAC Name |
4-[2-methoxy-5-(trifluoromethyl)phenyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4/c1-22-13-5-3-9(14(15,16)17)7-10(13)8-2-4-12(19)11(6-8)18(20)21/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCAIMDRKUQTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686337 |
Source


|
| Record name | 2'-Methoxy-3-nitro-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol | |
CAS RN |
1261897-52-2 |
Source


|
| Record name | 2'-Methoxy-3-nitro-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)



![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)



